Cas no 648408-19-9 (N-benzyl-4-(morpholine-4-sulfonyl)aniline)

N-benzyl-4-(morpholine-4-sulfonyl)aniline 化学的及び物理的性質
名前と識別子
-
- N-benzyl-4-(morpholine-4-sulfonyl)aniline
-
- インチ: 1S/C17H20N2O3S/c20-23(21,19-10-12-22-13-11-19)17-8-6-16(7-9-17)18-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2
- InChIKey: ZZILDAUKNFCVGJ-UHFFFAOYSA-N
- ほほえんだ: C1(CNC2=CC=C(S(N3CCOCC3)(=O)=O)C=C2)=CC=CC=C1
N-benzyl-4-(morpholine-4-sulfonyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626525-250mg |
N-benzyl-4-(morpholinosulfonyl)aniline |
648408-19-9 | 98% | 250mg |
¥1685.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626525-100mg |
N-benzyl-4-(morpholinosulfonyl)aniline |
648408-19-9 | 98% | 100mg |
¥1110.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626525-1g |
N-benzyl-4-(morpholinosulfonyl)aniline |
648408-19-9 | 98% | 1g |
¥3694.00 | 2024-05-05 |
N-benzyl-4-(morpholine-4-sulfonyl)aniline 関連文献
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
N-benzyl-4-(morpholine-4-sulfonyl)anilineに関する追加情報
N-benzyl-4-(morpholine-4-sulfonyl)aniline: A Comprehensive Overview
N-benzyl-4-(morpholine-4-sulfonyl)aniline (CAS No. 648408-19-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug development and biochemical studies.
The molecular formula of N-benzyl-4-(morpholine-4-sulfonyl)aniline is C17H20N2O3S, and its molecular weight is 336.41 g/mol. The compound features a benzyl group attached to an aniline moiety, which is further substituted with a morpholine sulfonyl group. This combination of functional groups imparts specific physicochemical properties and biological activities that are crucial for its potential therapeutic applications.
In recent years, N-benzyl-4-(morpholine-4-sulfonyl)aniline has been the subject of extensive research due to its potential as a lead compound in the development of novel drugs. Studies have shown that this compound possesses significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders and pain conditions. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that N-benzyl-4-(morpholine-4-sulfonyl)aniline effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory properties, N-benzyl-4-(morpholine-4-sulfonyl)aniline has also been investigated for its neuroprotective effects. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound exhibited neuroprotective activity in animal models of neurodegenerative diseases. The study, published in the Journal of Neurochemistry, reported that N-benzyl-4-(morpholine-4-sulfonyl)aniline reduced oxidative stress and prevented neuronal cell death, highlighting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of N-benzyl-4-(morpholine-4-sulfonyl)aniline has also been studied to evaluate its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug to be effective in clinical settings. Additionally, the compound has demonstrated low toxicity in animal models, further supporting its potential for clinical development.
In the context of drug discovery and development, N-benzyl-4-(morpholine-4-sulfonyl)aniline serves as an excellent starting point for structure-activity relationship (SAR) studies. By modifying the benzyl or morpholine sulfonyl groups, researchers can optimize the compound's biological activity and pharmacological properties. For example, substituting different functional groups on the benzyl moiety can enhance the compound's selectivity for specific targets or improve its metabolic stability.
The synthetic route to produce N-benzyl-4-(morpholine-4-sulfonyl)aniline is well-documented in the literature. Typically, the synthesis involves several steps, including the formation of an intermediate aniline derivative followed by sulfonation with morpholine sulfonyl chloride. The final step involves N-benzylation using benzyl bromide or a similar reagent. This multi-step process allows for precise control over the chemical structure, enabling researchers to tailor the compound's properties for specific applications.
In conclusion, N-benzyl-4-(morpholine-4-sulfonyl)aniline (CAS No. 648408-19-9) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential as an anti-inflammatory agent and neuroprotective drug makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in advancing medical treatments for various diseases.
648408-19-9 (N-benzyl-4-(morpholine-4-sulfonyl)aniline) 関連製品
- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)
- 1542333-99-2(1-(3-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol)
- 1604453-74-8(methyl (3R)-3-amino-3-(oxan-4-yl)propanoate)
- 881673-56-9(1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester)
- 2287273-45-2(1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine)
- 372973-72-3((2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 55136-76-0(Kaempferol 3-sophoroside-7-glucoside)
- 2244495-84-7(Not Yet Assigned)
- 2034378-23-7(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide)
- 1803584-93-1(N-(3-phenoxypropyl)oxan-4-amine hydrochloride)




